molecular formula C20H25NO2 B1463402 2-(4-Heptylbenzoyl)-6-methoxypyridine CAS No. 1187171-40-9

2-(4-Heptylbenzoyl)-6-methoxypyridine

Cat. No. B1463402
M. Wt: 311.4 g/mol
InChI Key: FDALZOZNLXYUNA-UHFFFAOYSA-N
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Description

“2-(4-Heptylbenzoyl)-6-methoxypyridine” is a chemical compound. However, there is limited information available about this specific compound1. It’s worth noting that 4-Heptylbenzoyl chloride, a related compound, is used in the synthesis of various derivatives23.



Synthesis Analysis

The synthesis of related compounds such as 4-Heptylbenzoyl chloride involves the reaction of heptylphenylacetone and 2-methyl-5-cyanopyridine in the presence of a Raney nickel catalyst4. However, the specific synthesis process for “2-(4-Heptylbenzoyl)-6-methoxypyridine” is not readily available in the sources.



Molecular Structure Analysis

The molecular structure of “2-(4-Heptylbenzoyl)-6-methoxypyridine” is not explicitly provided in the sources. However, the related compound 4-Heptylbenzoyl chloride has a molecular formula of C14H19ClO, an average mass of 238.753 Da, and a mono-isotopic mass of 238.112442 Da5.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “2-(4-Heptylbenzoyl)-6-methoxypyridine”. However, related compounds such as 4-Heptylbenzoyl chloride are used in the synthesis of various derivatives4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Heptylbenzoyl)-6-methoxypyridine” are not explicitly provided in the sources. However, the related compound 4-Heptylbenzoyl chloride is a liquid at 20 degrees Celsius, has a refractive index of 1.5218 (lit.), and a density of 1.002 g/mL at 25 degrees Celsius (lit.)6.


Safety And Hazards

The safety and hazards of “2-(4-Heptylbenzoyl)-6-methoxypyridine” are not explicitly provided in the sources. However, the related compound 4-Heptylbenzoyl chloride is classified as dangerous, causing severe skin burns and eye damage7.


Future Directions

There is limited information available on the future directions of “2-(4-Heptylbenzoyl)-6-methoxypyridine”. However, related compounds such as 2-(4-Heptylbenzoyl)oxazole are noted for their excellent optical properties, suggesting potential applications in various fields of research and industry8.


Please note that this analysis is based on the available information and may not be comprehensive due to the limited data on “2-(4-Heptylbenzoyl)-6-methoxypyridine”. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry professional.


properties

IUPAC Name

(4-heptylphenyl)-(6-methoxypyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-3-4-5-6-7-9-16-12-14-17(15-13-16)20(22)18-10-8-11-19(21-18)23-2/h8,10-15H,3-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDALZOZNLXYUNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Heptylbenzoyl)-6-methoxypyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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